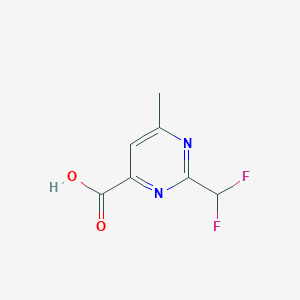

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

CAS No.: 1780943-98-7

Cat. No.: VC5983534

Molecular Formula: C7H6F2N2O2

Molecular Weight: 188.134

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780943-98-7 |

|---|---|

| Molecular Formula | C7H6F2N2O2 |

| Molecular Weight | 188.134 |

| IUPAC Name | 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H6F2N2O2/c1-3-2-4(7(12)13)11-6(10-3)5(8)9/h2,5H,1H3,(H,12,13) |

| Standard InChI Key | MKHRWAIIRBKVBI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C(F)F)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s molecular formula is C₇H₆F₂N₂O₂, with a molecular weight of 200.13 g/mol. Its pyrimidine ring contains two nitrogen atoms at positions 1 and 3, while substituents at positions 2 (difluoromethyl), 4 (carboxylic acid), and 6 (methyl) contribute to its electronic and steric profile. The difluoromethyl group enhances metabolic stability and lipophilicity, which are critical for bioavailability in drug design.

Synthesis Pathways

General Strategies

Synthesis of fluorinated pyrimidines typically involves cyclization reactions or functionalization of preformed pyrimidine rings. For 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid, plausible routes include:

Cyclocondensation Approach

A method analogous to the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid could be adapted:

-

Substitution/Hydrolysis: React a difluoroacetyl halide with an α,β-unsaturated ester in the presence of a base to form an α-difluoroacetyl intermediate.

-

Cyclization: Treat the intermediate with a methylating agent (e.g., methyl hydrazine) under catalytic conditions to form the pyrimidine ring.

Direct Fluorination

Introducing the difluoromethyl group via electrophilic fluorination reagents (e.g., Selectfluor®) to a preformed 6-methylpyrimidine-4-carboxylic acid precursor.

Reaction Mechanisms and Optimization

Key Challenges

-

Regioselectivity: Ensuring the difluoromethyl group occupies position 2 rather than position 6 requires careful control of reaction conditions.

-

Isomer Formation: Similar to pyrazole syntheses , competing isomers (e.g., 4-difluoromethyl derivatives) may form, necessitating purification via recrystallization or chromatography.

Catalytic Enhancements

The use of iodide catalysts (e.g., KI) in cyclization steps, as demonstrated in pyrazole synthesis , could improve yields by stabilizing transition states. For example, a molar ratio of 1:0.6 (substrate:catalyst) might optimize cyclization efficiency.

Applications and Biological Activity

Pharmaceutical Relevance

The carboxylic acid moiety facilitates interactions with biological targets (e.g., hydrogen bonding with amino acid residues), making this compound a candidate for protease or kinase inhibitors.

Comparative Data with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume